2-Bromo-3-methoxythiophene
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Overview
Description
2-Bromo-3-methoxythiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their unique electronic, optical, and redox properties due to the presence of a sulfur atom in the five-membered ring structure. These properties make thiophenes valuable in various fields, including natural products, medicines, functional materials, and photoresponsive dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxythiophene typically involves the bromination of 3-methoxythiophene. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methoxythiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions.
Polymerization Reactions: The compound can undergo autopolymerization, forming polythiophenes.
Common Reagents and Conditions:
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Polymerization: Catalysts like hydrogen bromide gas, which also acts as an acid to cleave the alkoxyl group.
Major Products:
Substitution: Various substituted thiophenes.
Oxidation: Oxidized derivatives of this compound.
Polymerization: Polythiophenes with unique electronic properties.
Scientific Research Applications
2-Bromo-3-methoxythiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives and conducting polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Applied in the production of dyes, photoresponsive materials, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxythiophene involves its interaction with various molecular targets and pathways. The compound’s unique electronic properties, due to the sulfur atom in the thiophene ring, allow it to participate in redox reactions and form stable intermediates. These properties are crucial for its applications in organic electronics and materials science .
Comparison with Similar Compounds
- 2-Bromo-3-methylthiophene
- 2-Bromo-3-ethoxythiophene
- 2-Bromo-3-chlorothiophene
Comparison: 2-Bromo-3-methoxythiophene is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and photoresponsive materials .
Properties
IUPAC Name |
2-bromo-3-methoxythiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNAMSQNHCXVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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